molecular formula C18H23N3O3S B2826752 2-{[1-(4-propylbenzenesulfonyl)piperidin-4-yl]oxy}pyrazine CAS No. 1705511-12-1

2-{[1-(4-propylbenzenesulfonyl)piperidin-4-yl]oxy}pyrazine

Cat. No.: B2826752
CAS No.: 1705511-12-1
M. Wt: 361.46
InChI Key: VQOTVUJMCJRYLA-UHFFFAOYSA-N
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Description

2-{[1-(4-propylbenzenesulfonyl)piperidin-4-yl]oxy}pyrazine is a complex organic compound that features a piperidine ring, a pyrazine ring, and a sulfonyl group

Scientific Research Applications

2-{[1-(4-propylbenzenesulfonyl)piperidin-4-yl]oxy}pyrazine has several scientific research applications:

Mechanism of Action

The mechanism of action would depend on the specific use of the compound. For example, if it’s used as a pharmaceutical, the mechanism of action would describe how the compound interacts with biological systems to produce its effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(4-propylbenzenesulfonyl)piperidin-4-yl]oxy}pyrazine typically involves multiple steps, starting with the preparation of the piperidine and pyrazine rings. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This reaction employs palladium catalysts and boron reagents to couple aryl halides with boronic acids or esters .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This would include selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs .

Chemical Reactions Analysis

Types of Reactions

2-{[1-(4-propylbenzenesulfonyl)piperidin-4-yl]oxy}pyrazine can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to remove the sulfonyl group or to modify the piperidine ring.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonyl group can yield sulfone derivatives, while reduction can produce various piperidine derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[1-(4-propylbenzenesulfonyl)piperidin-4-yl]oxy}pyrazine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its sulfonyl group, in particular, allows for strong interactions with biological molecules, making it a valuable compound for medicinal chemistry .

Properties

IUPAC Name

2-[1-(4-propylphenyl)sulfonylpiperidin-4-yl]oxypyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3S/c1-2-3-15-4-6-17(7-5-15)25(22,23)21-12-8-16(9-13-21)24-18-14-19-10-11-20-18/h4-7,10-11,14,16H,2-3,8-9,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQOTVUJMCJRYLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)OC3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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